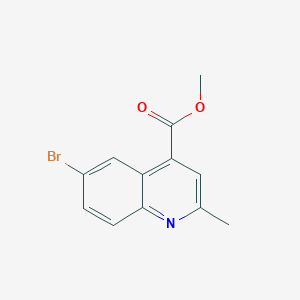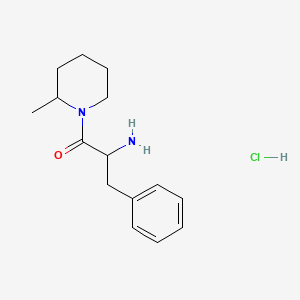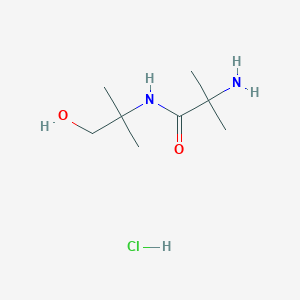
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride
Descripción general
Descripción
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride is a chemical compound that has recently gained significant attention. The molecular formula of this compound is C6H15ClN2O2 and it has a molecular weight of 182.65 g/mol .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and toxicity . Unfortunately, the specific physical and chemical properties for 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biodegradability of New Pharmacophores
Researchers have synthesized functionalized amino acid derivatives with potential applications in designing new anticancer agents. These derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have shown cytotoxicity against human cancer cell lines. Specifically, some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, suggesting their utility in anticancer drug design (Kumar et al., 2009).
Inhibition of Neuronal Monoamine Uptake
A study on alpha-amino acid esters of substituted phenethyl alcohols has highlighted their potential as selective inhibitors of 5-hydroxytryptamine (serotonin) uptake. This selectivity, demonstrated through biochemical data and behavioral tests, suggests applications in developing antidepressant agents. Structural comparisons with neurotransmitters have contributed to understanding the mechanisms behind selective serotonin uptake inhibition (Lindberg et al., 1978).
Biodegradable Polyesteramides
New polyesteramides containing peptide linkages have been synthesized for potential agricultural or biomedical applications. These polymers, created from amino acids and specific chlorides, showed moderate molecular weight and were hydrolyzed by enzymes like α-chymotrypsin and lipase, indicating their biodegradability and possible use in environmentally friendly or medical applications (Fan et al., 2000).
Antitumor Agents
Research on monosubstituted derivatives of a new antitumor agent, N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, has provided insights into structure-activity relationships for anticancer properties. The variation in antitumor activity with the position and nature of substituent groups on acridine suggests a nuanced approach to designing more effective anticancer drugs (Rewcastle et al., 1986).
Manganese Complexes for Catalysis
The study of manganese complexes with amine-(amido or amidato)-phenolato type ligands has unveiled their potential in catalysis and material science. These complexes exhibit interesting structural and magnetic properties, indicating their utility in catalytic processes and the development of functional materials (Mitsuhashi et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-7(2,5-11)10-6(12)8(3,4)9;/h11H,5,9H2,1-4H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZVKKSCAYOGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



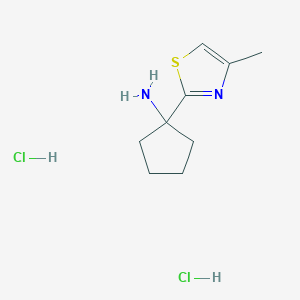
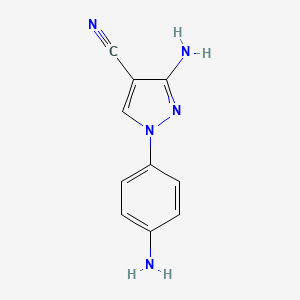
![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)


![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)
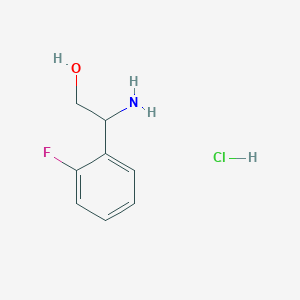

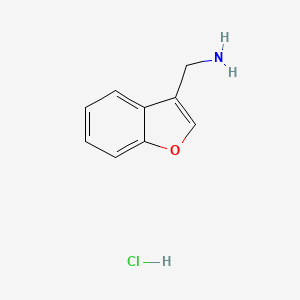
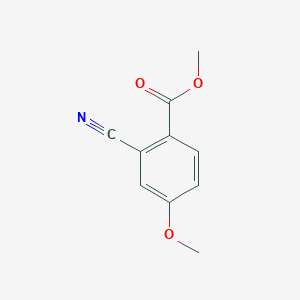
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)

